molecular formula C18H15NO3 B11833432 3-Formylphenethyl indolizine-6-carboxylate

3-Formylphenethyl indolizine-6-carboxylate

Cat. No.: B11833432
M. Wt: 293.3 g/mol
InChI Key: KLBKXJPRTYOXRL-UHFFFAOYSA-N
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Description

3-Formylphenethyl indolizine-6-carboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound features a formyl group attached to a phenethyl side chain and an indolizine core with a carboxylate group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core through a cycloaddition reaction between pyridinium salts and dipolarophiles. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride. The phenethyl side chain can be attached through a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenethyl chloride with aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: 3-Phenethyl indolizine-6-carboxylic acid.

    Reduction: 3-Hydroxymethylphenethyl indolizine-6-carboxylate.

    Substitution: Various substituted phenethyl indolizine-6-carboxylates.

Scientific Research Applications

3-Formylphenethyl indolizine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-Formylphenethyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with various enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The phenethyl side chain can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenethyl indole-6-carboxylate: Similar structure but with an indole core instead of indolizine.

    3-Formylphenethyl pyrrole-6-carboxylate: Similar structure but with a pyrrole core.

    3-Formylphenethyl quinoline-6-carboxylate: Similar structure but with a quinoline core.

Uniqueness

3-Formylphenethyl indolizine-6-carboxylate is unique due to its indolizine core, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds with indole, pyrrole, or quinoline cores.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(3-formylphenyl)ethyl indolizine-6-carboxylate

InChI

InChI=1S/C18H15NO3/c20-13-15-4-1-3-14(11-15)8-10-22-18(21)16-6-7-17-5-2-9-19(17)12-16/h1-7,9,11-13H,8,10H2

InChI Key

KLBKXJPRTYOXRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CCOC(=O)C2=CN3C=CC=C3C=C2

Origin of Product

United States

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